Balanced Dual Potency Profile Defines AX15910's Mechanism
AX15910 exhibits a balanced dual inhibition profile, with a near-equipotent affinity for its two primary targets. In a direct head-to-head comparison using the KiNativ assay for ERK5 and the BROMOscan assay for BRD4(1), AX15910 showed an ERK5 IC50 of 20 nM and a BRD4(1) Kd of 22 nM [1]. This contrasts sharply with ERK5-selective inhibitors like AX15836 (ERK5 IC50 8 nM, BRD4 Kd 3,600 nM) and BRD4-selective inhibitors like JQ1 (ERK5 IC50 >10,000 nM, BRD4 Kd 6 nM) [1]. The resulting ERK5:BRD4 potency ratio of 0.9 for AX15910 is the closest to unity among all compounds tested, indicating a uniquely balanced dual-target engagement.
| Evidence Dimension | Potency (nM) and Target Engagement |
|---|---|
| Target Compound Data | ERK5 IC50 = 20 nM; BRD4(1) Kd = 22 nM; Ratio = 0.9 |
| Comparator Or Baseline | AX15836 (ERK5-selective): ERK5 IC50 = 8 nM, BRD4 Kd = 3,600 nM; XMD8-92 (Dual): ERK5 IC50 = 190 nM, BRD4 Kd = 170 nM; JQ1 (BRD4-selective): ERK5 IC50 >10,000 nM, BRD4 Kd = 6 nM |
| Quantified Difference | AX15910 shows 180-fold greater BRD4 affinity than AX15836, and a 450-fold greater ERK5 affinity than JQ1. Its ERK5:BRD4 ratio (0.9) is 31% closer to unity than XMD8-92 (1.1). |
| Conditions | ERK5 IC50 determined by KiNativ profiling; BRD4(1) Kd determined by BROMOscan assay (DiscoveRx). |
Why This Matters
For experiments requiring simultaneous and near-equal inhibition of both ERK5 kinase activity and BRD4-mediated transcription, AX15910 is the preferred reagent, minimizing confounding variables from unbalanced target engagement.
- [1] Lin, E.C.K., Amantea, C.M., Nomanbhoy, T.K., et al. (2016). Table 2. ERK5 IC50 and BRD4(1) Kd values. Proceedings of the National Academy of Sciences, 113(42), 11865-11870. doi:10.1073/pnas.1609019113. View Source
